molecular formula C8H5BrF4O B1315920 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS No. 86256-50-0

4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Cat. No. B1315920
CAS RN: 86256-50-0
M. Wt: 273.02 g/mol
InChI Key: FSUYOYNASUIPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 86256-50-0 . It has a molecular weight of 273.02 . The IUPAC name for this compound is 4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene . It is a useful synthetic intermediate .


Synthesis Analysis

4-Trifluoromethoxybenzyl Bromide is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 . This code provides a specific representation of its molecular structure.


Chemical Reactions Analysis

As a synthetic intermediate, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is involved in various chemical reactions. For instance, it is used in the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . It is also used to synthesize tetrahydronaphthalenols .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 273.02 . The compound’s density is 1.594 g/mL at 25 °C .

Scientific Research Applications

Fluorination and Trifluoromethoxylation Techniques

  • Novel Trifluoromethoxylation Methods : The development of new and direct trifluoromethoxylation strategies for aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation has been demonstrated. This method allows for the substitution of activated bromides and some alkyl iodides, forming aliphatic trifluoromethyl ethers, which marks a significant advancement in the field (Marrec et al., 2010).
  • Asymmetric Bromotrifluoromethoxylation : An asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using a new trifluoromethoxylation reagent has been reported. This method stands out for its operational simplicity, scalability, and mild reaction conditions, contributing significantly to the synthesis of complex small molecules with trifluoromethoxy groups (Guo et al., 2017).

Synthetic Applications

  • Synthesis of Organofluorine Compounds : The creation of versatile intermediates like 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums has enabled access to a variety of new organofluorine compounds. These intermediates facilitate the synthesis of ortho-substituted derivatives, showcasing the utility of trifluoromethoxy groups in complex molecule construction (Castagnetti & Schlosser, 2001).
  • Protecting Groups in Organic Synthesis : The development of new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the utility of fluorinated benzyl ethers in complex synthesis pathways. These groups offer stability under various conditions and compatibility with different functional group transformations (Crich et al., 2009).

Material Science and Liquid Crystals

  • Photoresponsive Fluorinated Liquid Crystals : The study of fluorinated liquid crystals for their photoresponsive behavior has revealed insights into enhancing UV stability while maintaining conductivity. This research highlights the impact of fluorinated moieties on the material properties of liquid crystals and their potential applications in displays and sensors (Praveen & Ojha, 2012).

Safety And Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUYOYNASUIPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574883
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethoxy)benzyl bromide

CAS RN

86256-50-0
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.